4-(Trifluoromethylthio)phenoxyacetonitrile
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Overview
Description
4-(Trifluoromethylthio)phenoxyacetonitrile is an organic compound with the molecular formula C9H6F3NS. It is characterized by the presence of a trifluoromethylthio group attached to a phenoxyacetonitrile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)phenoxyacetonitrile typically involves the nucleophilic substitution reaction of a suitable phenoxyacetonitrile precursor with a trifluoromethylthiolation reagent. One common method involves the use of trifluoromethylthio silver (AgSCF3) as the trifluoromethylthiolation reagent. The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere (e.g., argon gas) at room temperature. The reaction mixture is stirred for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Additionally, safety measures must be implemented to handle the potentially toxic reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)phenoxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethylthio)phenoxyacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)phenoxyacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethylthio)phenylacetic acid
- 4-(Trifluoromethylthio)phenylacetonitrile
- 4-(Trifluoromethylthio)toluene
Uniqueness
4-(Trifluoromethylthio)phenoxyacetonitrile is unique due to the presence of both a trifluoromethylthio group and a phenoxyacetonitrile structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenoxy]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBALJSBCLADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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